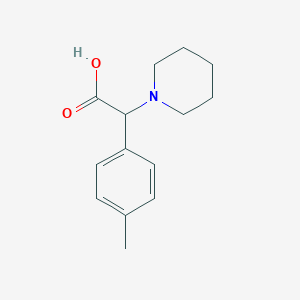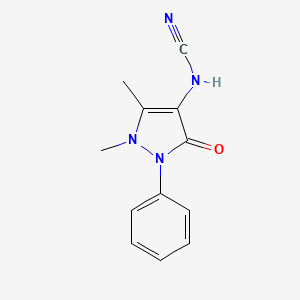
1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)- is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the bromophenyl group enhances its reactivity and potential for forming various derivatives.
準備方法
The synthesis of 1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylic acid with hydrazine hydrate, followed by reduction to yield the desired amine . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Reagents like hydrazine hydrate, lithium aluminum hydride, and potassium permanganate are commonly used. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications.
科学的研究の応用
1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Research has shown its potential in developing drugs for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.
作用機序
The mechanism of action of 1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)- involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The bromophenyl group enhances the compound’s binding affinity to its targets, increasing its efficacy .
類似化合物との比較
1H-1,2,4-Triazole-5-methanamine, 3-(2-bromophenyl)- can be compared with other triazole derivatives such as:
1H-1,2,4-Triazole-3-thiol: Known for its antifungal properties.
1H-1,2,4-Triazole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals.
3-(2-Chlorophenyl)-1H-1,2,4-triazole: Similar in structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
特性
CAS番号 |
944897-11-4 |
|---|---|
分子式 |
C9H9BrN4 |
分子量 |
253.10 g/mol |
IUPAC名 |
[3-(2-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine |
InChI |
InChI=1S/C9H9BrN4/c10-7-4-2-1-3-6(7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14) |
InChIキー |
GHAHSOWECKIZCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)CN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12113992.png)



![8-Methyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12114014.png)


![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12114034.png)


![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12114056.png)
![8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid](/img/structure/B12114062.png)
![3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12114076.png)
![5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12114084.png)
